1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate
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Description
This compound is a quinolinium derivative with additional phenyl groups. Quinolinium compounds are a type of heterocyclic aromatic organic compound with a two-ring structure, which includes a benzene ring fused to pyridine at two adjacent carbon atoms . They are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a quinolinium core with three phenyl groups attached. One of these phenyl groups is methylated. The compound also contains a tetrafluoroborate anion, which is a common counterion in organic chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make the compound relatively non-polar. The tetrafluoroborate anion could impart some degree of ionic character .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(4-methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N.BF4/c1-23-16-19-27(20-17-23)33-31(26-13-6-3-7-14-26)22-30(24-10-4-2-5-11-24)29-21-18-25-12-8-9-15-28(25)32(29)33;2-1(3,4)5/h2-17,19-20,22H,18,21H2,1H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVIARKMNPWAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]2=C(C=C(C3=C2C4=CC=CC=C4CC3)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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